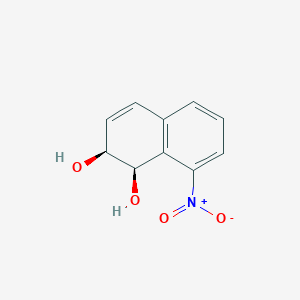

(1R,2S)-8-Nitro-1,2-dihydronaphthalene-1,2-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1R,2S)-8-Nitro-1,2-dihydronaphthalene-1,2-diol is a chiral compound with two stereogenic centersThe absolute configuration of the stereogenic centers is determined by the Cahn-Ingold-Prelog rules, which assign priorities to the substituents attached to the stereocenters.

Preparation Methods

The synthesis of (1R,2S)-8-Nitro-1,2-dihydronaphthalene-1,2-diol typically involves reactions with benzaldehyde and a nitroalkane in the presence of an amine catalyst. Another approach involves the use of enzymes for biocatalysis. Industrial production methods may include catalytic asymmetric construction through N-heterocyclic carbene-catalyzed cascade annulation reactions, which offer high yields and can be transformed into useful compounds like alcohols, amides, and epoxides.

Chemical Reactions Analysis

(1R,2S)-8-Nitro-1,2-dihydronaphthalene-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydronaphthalenes .

Scientific Research Applications

(1R,2S)-8-Nitro-1,2-dihydronaphthalene-1,2-diol has significant applications in medicinal and synthetic chemistry. Its asymmetric construction through catalytic reactions has been reported to offer high yields, making it valuable for the synthesis of various compounds. Additionally, the compound has been synthesized via bioconversion of naphthalene using modified strains of Pseudomonas fluorescens, representing an efficient pathway for producing cyclic chiral diols. In biotransformation studies, cultures of Pseudomonas putida have been used to form this compound, providing insights into its metabolic pathways.

Mechanism of Action

The mechanism of action of (1R,2S)-8-Nitro-1,2-dihydronaphthalene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting enzymes or interacting with receptors involved in various biological processes. For example, it may inhibit topoisomerase II and epidermal growth factor receptor (EGFR), making it a potential dual-acting anticancer agent .

Comparison with Similar Compounds

(1R,2S)-8-Nitro-1,2-dihydronaphthalene-1,2-diol can be compared with other similar compounds such as (1R,2S)-2-Phenylcyclopropanaminium and (1R,2S)-2-Amino-1,2-diphenylethanol. These compounds share similar stereochemical properties but differ in their specific functional groups and applications. For instance, (1R,2S)-2-Phenylcyclopropanaminium is a monoamine oxidase inhibitor used in the treatment of depression, while (1R,2S)-2-Amino-1,2-diphenylethanol is used in chromatography and mass spectrometry applications .

By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific fields and develop new compounds with enhanced properties.

Biological Activity

(1R,2S)-8-Nitro-1,2-dihydronaphthalene-1,2-diol (CAS Number: 438056-82-7) is a compound belonging to the naphthalene family. It has garnered interest in various fields, particularly in pharmacology and environmental science due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological systems, and relevant research findings.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and metabolic pathways. Notably, it is involved in the degradation of aromatic compounds through the naphthalene dioxygenase enzyme system. This enzyme catalyzes the incorporation of molecular oxygen into naphthalene derivatives, leading to the formation of various hydroxylated products.

Enzymatic Targets

The compound primarily interacts with:

- Naphthalene 1,2-dioxygenase subunit alpha : Catalyzes the incorporation of oxygen into naphthalene.

- Naphthalene 1,2-dioxygenase subunit beta : Structural role in the enzyme complex .

Cytotoxicity and Protective Effects

Research indicates that naphthalenediols exhibit cytotoxic properties depending on their ability to form reactive naphthoquinones. A study highlighted that the cytotoxicity and cytoprotective activities of these compounds are influenced by their structural characteristics and oxidative states .

Case Studies

- Bacterial Degradation : A significant study demonstrated that this compound is metabolized by bacteria capable of degrading aromatic pollutants. This process involves multiple enzymatic steps leading to the formation of less toxic metabolites .

- Metabolic Activation : The compound has been shown to be activated by cytochrome P450 enzymes in murine models. This activation plays a crucial role in its toxicity profile and interaction with biological systems .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C10H9NO4 |

|---|---|

Molecular Weight |

207.18 g/mol |

IUPAC Name |

(1R,2S)-8-nitro-1,2-dihydronaphthalene-1,2-diol |

InChI |

InChI=1S/C10H9NO4/c12-8-5-4-6-2-1-3-7(11(14)15)9(6)10(8)13/h1-5,8,10,12-13H/t8-,10-/m0/s1 |

InChI Key |

JQPITVPQQKOMGF-WPRPVWTQSA-N |

Isomeric SMILES |

C1=CC2=C([C@H]([C@H](C=C2)O)O)C(=C1)[N+](=O)[O-] |

Canonical SMILES |

C1=CC2=C(C(C(C=C2)O)O)C(=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.